
3-Bromo-4-methoxyphenylboronic acid
Overview
Description
3-Bromo-4-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H8BBrO3 and a molecular weight of 230.85 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of boronic acids, such as this compound, is typically achieved through a Suzuki-Miyaura reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with halides or pseudohalides .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BBrO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis and Medicinal Chemistry
3-Bromo-4-methoxyphenylboronic acid is involved in the synthesis of various new derivatives via palladium-catalyzed Suzuki cross-coupling reactions, showcasing its utility in the creation of bioactive molecules. For instance, the reaction of 2,5-dibromo-3-hexylthiophene with arylboronic acids, including this compound, has been used to synthesize thiophene derivatives. These compounds have been evaluated for their hemolytic, biofilm inhibition, and anti-thrombolytic activities, demonstrating potentially good properties and suggesting their application in medicinal chemistry (Ikram et al., 2015).
Natural Product Isolation and Antioxidant Activity
Research has also highlighted the isolation of bromophenols from marine sources, where derivatives similar to this compound show significant antioxidant activities. These compounds, isolated from marine red algae, exhibit potent free radical scavenging activity, underscoring their potential as natural antioxidants for food preservation and pharmaceutical applications (Li et al., 2011).
Chemical Reactivity and Molecular Properties
The reactivity and molecular properties of compounds structurally related to this compound, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have been studied using density functional theory (DFT). These studies provide insights into the reactivity parameters, vibrational assessments, and non-linear optical properties of such molecules, which are crucial for understanding their potential applications in materials science and molecular engineering (Yadav et al., 2022).
Fluorescence Quenching Mechanisms
The fluorescence quenching mechanisms of boronic acid derivatives, including those related to this compound, have been explored to understand their interactions with quenchers like aniline. Such studies are fundamental in the development of fluorescent sensors and probes for various biological and chemical applications (Geethanjali et al., 2015).
Safety and Hazards
The safety information for 3-Bromo-4-methoxyphenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 3-Bromo-4-methoxyphenylboronic acid are not found in the search results, boronic acids in general have been gaining interest in medicinal chemistry . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that this compound may also have potential applications in these areas.
Mechanism of Action
Target of Action
The primary target of 3-Bromo-4-methoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers its organic group to a palladium complex . This results in the formation of a new carbon–carbon bond, which is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction involves several biochemical pathways. The reaction begins with the oxidative addition of an organic group to a palladium complex . This is followed by transmetalation, where the organic group is transferred from boron to palladium . The reaction concludes with the reductive elimination of the palladium complex, resulting in the formation of a new carbon–carbon bond .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable and readily prepared , suggesting that they may have favorable bioavailability.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic compounds, making the compound a valuable tool in organic synthesis .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it environmentally benign .
Biochemical Analysis
Biochemical Properties
They are often used in Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Molecular Mechanism
It is known that boronic acids can participate in Suzuki-Miyaura coupling reactions, which involve oxidative addition and transmetalation
properties
IUPAC Name |
(3-bromo-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFQTEKWUJUYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



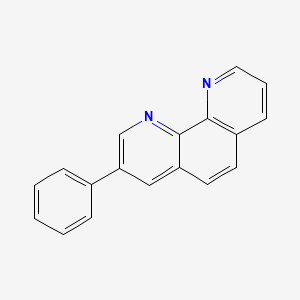
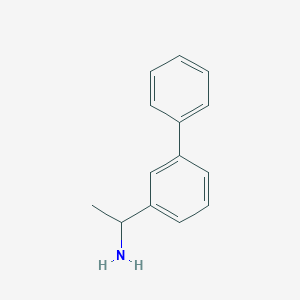

![2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine](/img/structure/B3081701.png)
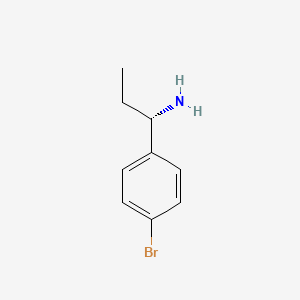
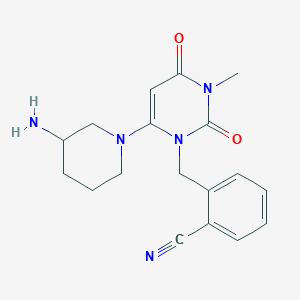

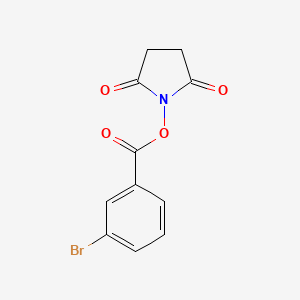
![1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3081730.png)
amine](/img/structure/B3081738.png)
![N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B3081739.png)

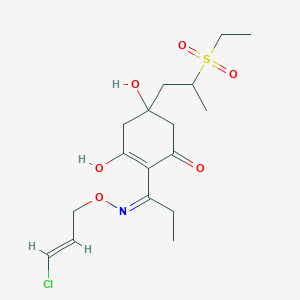
![1-[(3-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B3081759.png)